3-Nitro-4-(trifluoromethyl)benzaldehyde
Overview
Description
3-Nitro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. This compound is widely used in various chemical reactions and has significant applications in scientific research and industrial processes .
Scientific Research Applications
3-Nitro-4-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of fluorescent probes and imaging agents.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
Mode of Action
One study mentions the aldol reaction of a similar compound, 3-(trifluoromethyl)benzaldehyde, with hydroxyacetone in the aldolase antibody 38c2-ionic liquid system . This suggests that 3-Nitro-4-(trifluoromethyl)benzaldehyde might also participate in aldol reactions, which are key steps in many biosynthetic pathways.
Result of Action
The compound’s potential to participate in aldol reactions suggests it could influence the synthesis of various biomolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at ambient temperature for stability . Also, safety precautions suggest avoiding dust generation and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(trifluoromethyl)benzaldehyde typically involves the nitration of 4-(trifluoromethyl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
4-(trifluoromethyl)benzaldehyde+HNO3+H2SO4→this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Substitution: Nucleophiles such as amines or thiols, elevated temperatures
Major Products Formed
Reduction: 3-Amino-4-(trifluoromethyl)benzaldehyde
Oxidation: 3-Nitro-4-(trifluoromethyl)benzoic acid
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrobenzotrifluoride
- 4-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
Uniqueness
3-Nitro-4-(trifluoromethyl)benzaldehyde is unique due to the simultaneous presence of both nitro and trifluoromethyl groups on the benzaldehyde core. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound in various applications .
Properties
IUPAC Name |
3-nitro-4-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)3-7(6)12(14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJKCPJLZJWAGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102844-90-6 | |
Record name | 3-Nitro-4-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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